molecular formula C21H20N4O4S2 B2729996 1,3,6-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 893343-84-5

1,3,6-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Katalognummer: B2729996
CAS-Nummer: 893343-84-5
Molekulargewicht: 456.54
InChI-Schlüssel: UPWNSMPTFLGIPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a tetrahydropyrimidine sulfonamide core substituted with three methyl groups (positions 1, 3, and 6) and a 4-(6-methyl-1,3-benzothiazol-2-yl)phenyl moiety. The methyl groups likely enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability .

Eigenschaften

IUPAC Name

1,3,4-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,6-dioxo-5H-pyrimidin-3-ium-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N4O4S2/c1-12-5-10-16-17(11-12)30-19(22-16)14-6-8-15(9-7-14)23-31(28,29)18-13(2)24(3)21(27)25(4)20(18)26/h5-11,18,23H,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEMUHZNRBGHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4C(=[N+](C(=O)N(C4=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N4O4S2+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1,3,6-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N2O2S2C_{23}H_{22}N_2O_2S_2, with a molecular weight of 422.6 g/mol. The structure includes a tetrahydropyrimidine core with sulfonamide and benzothiazole functional groups, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC23H22N2O2S2C_{23}H_{22}N_2O_2S_2
Molecular Weight422.6 g/mol
IUPAC Name1,3,6-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
InChI KeyNTOUKUUSZOVYMP-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The presence of the sulfonamide group is believed to enhance this activity by interfering with bacterial folic acid synthesis.

Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with similar structural features to our compound displayed minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 μg/mL depending on the specific substitution pattern on the benzothiazole ring .

Anticancer Activity

The anticancer potential of benzothiazole-based compounds has been extensively studied. A recent investigation focused on the antiproliferative effects of synthesized derivatives against various cancer cell lines including HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results demonstrated that many derivatives exhibited IC50 values in the low micromolar range.

Table: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Compound AHCT1165.0
Compound BMCF-78.3
Compound CA5497.5

The precise mechanism by which 1,3,6-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide exerts its biological effects remains under investigation. However, it is hypothesized that the compound may act through:

  • Enzyme Inhibition: Compounds with similar structures have been shown to inhibit key enzymes involved in cellular processes.
  • Receptor Binding: Potential interactions with specific receptors that mediate cellular signaling pathways.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. For example, it can be synthesized from 2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives through nucleophilic substitution reactions with appropriate benzothiazole derivatives under basic conditions .

Comparative Studies

Comparative studies have highlighted the unique biological profiles of benzothiazole-based compounds relative to other classes of pharmaceuticals. For instance:

Table: Comparison of Biological Activities

Compound ClassAntimicrobial ActivityAnticancer Activity
BenzothiazolesHighModerate to High
SulfonamidesModerateLow
QuinolinesLowHigh

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Key Differences
Target Compound 1,3,6-Trimethyl, 4-(6-methylbenzothiazol-2-yl)phenyl ~455.5 (estimated) Not explicitly reported (predicted: anti-inflammatory/anticonvulsant) Unique benzothiazole-phenyl linkage; three methyl groups on pyrimidine
N-Benzyl-N,6-dimethyl-2,4-dioxo-tetrahydropyrimidine-5-sulfonamide Benzyl, N,6-dimethyl 309.34 Not reported Lacks benzothiazole; fewer methyl groups
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-pyrimidinyl)-N-(2-thiazolyl)benzenesulfonamide Thioxo, 4,4,6-trimethyl, thiazolyl ~407.5 (estimated) Not reported Thioxo vs. dioxo; thiazolyl vs. benzothiazole
  • Key Insight : The benzothiazole moiety in the target compound may enhance binding to enzymes or receptors compared to thiazole or benzyl analogs due to increased aromaticity and planarity .

Benzothiazole-Containing Derivatives

Compound Class Structure Activity Reference
1-[2-(3,4-Disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-benzothiazol-2-yl)ureas Urea-linked benzothiazole Anticonvulsant (MES model: 100% protection for 5f, 5n, 5p)
Thiadiazole-linked pyrazole benzene sulfonamides Thiadiazole-pyrazole-sulfonamide Anti-inflammatory (explicit activity)
  • Comparison: Unlike urea-linked benzothiazoles (e.g., ), the target compound’s sulfonamide group may confer different solubility and target selectivity. Sulfonamides are known for diverse bioactivity, including COX-2 inhibition .

Pyrimidine Sulfonamide Derivatives

Compound Substituents Melting Point (°C) Notes
4-(4-Amino-1-(chromen-2-yl)ethyl-pyrazolopyrimidin-3-yl)-N-isopropylbenzenesulfonamide Chromene, isopropyl 211–214 Higher polarity due to chromene
4-Methyl-N-[4-(triazolothiadiazol-3-yl)phenyl]benzenesulfonamide Triazolothiadiazole Not reported Heterocycle increases rigidity

Structure-Activity Relationships (SAR)

  • Benzothiazole Substitution : 6-Methyl substitution on benzothiazole (target compound) mirrors findings in , where 6-methyl/fluoro groups enhanced anticonvulsant activity.
  • Sulfonamide Linkage : The phenyl-sulfonamide bridge may mimic bioactive scaffolds in anti-inflammatory agents (e.g., ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.